molecular formula C9H10N4 B7775471 2-Benzyl-1-cyanoguanidine CAS No. 93070-49-6

2-Benzyl-1-cyanoguanidine

Cat. No.: B7775471
CAS No.: 93070-49-6
M. Wt: 174.20 g/mol
InChI Key: VFDXJSPBOJYHQF-UHFFFAOYSA-N
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Description

2-Benzyl-1-cyanoguanidine is a chemical compound belonging to the guanidine family Guanidines are known for their versatile functional groups and have found applications in various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-cyanoguanidine typically involves the reaction of benzylamine with cyanamide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product. The reaction conditions often include the use of a base to facilitate the reaction and control the pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-cyanoguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine, altering the compound’s properties.

    Substitution: The benzyl group can be substituted with other functional groups, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted guanidines. These products have diverse applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

2-Benzyl-1-cyanoguanidine has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing other guanidine derivatives, which are valuable in organic synthesis and catalysis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Some derivatives of this compound are investigated for their therapeutic potential, particularly in treating diseases like cancer and diabetes.

    Industry: The compound is used in the production of adhesives, resins, and other industrial materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzyl-1-cyanoguanidine include:

    2-Cyanoguanidine: A simpler guanidine derivative with similar reactivity.

    N-Benzylguanidine: Another benzyl-substituted guanidine with comparable properties.

    Biguanides: Compounds with two guanidine groups linked together, showing similar biological activities.

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the guanidine group with the stability and versatility of the benzyl group

Properties

IUPAC Name

2-benzyl-1-cyanoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-13-9(11)12-6-8-4-2-1-3-5-8/h1-5H,6H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFDXJSPBOJYHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327396
Record name 2-benzyl-1-cyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93070-49-6
Record name 2-benzyl-1-cyanoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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